molecular formula C17H19NOS B2406269 N-[2-[(E)-4-Methylpent-2-en-2-yl]thiophen-3-yl]benzamide CAS No. 293327-00-1

N-[2-[(E)-4-Methylpent-2-en-2-yl]thiophen-3-yl]benzamide

Cat. No. B2406269
CAS RN: 293327-00-1
M. Wt: 285.41
InChI Key: FHXWAVUOMSCWNJ-ACCUITESSA-N
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Description

N-[2-[(E)-4-Methylpent-2-en-2-yl]thiophen-3-yl]benzamide, commonly known as MTB, is a synthetic compound that has been used in scientific research for various purposes. It is a member of the benzamide family and has been found to have potential applications in the field of medicine and neuroscience.

Mechanism of Action

MTB acts as an inhibitor of the enzyme monoamine oxidase-B (MAO-B), which is responsible for the breakdown of dopamine in the brain. By inhibiting MAO-B, MTB increases the levels of dopamine in the brain, which can have a range of effects on behavior and cognition. Additionally, MTB has been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
MTB has been found to have a range of biochemical and physiological effects, including increasing dopamine levels in the brain, inhibiting the formation of amyloid-beta, and reducing oxidative stress. These effects have been observed in both in vitro and in vivo studies, suggesting that MTB has potential as a therapeutic agent for various disorders.

Advantages and Limitations for Lab Experiments

One advantage of using MTB in lab experiments is its specificity for MAO-B inhibition, which allows for targeted manipulation of dopamine levels in the brain. Additionally, MTB has been found to have relatively low toxicity and high bioavailability, making it a promising candidate for further research. However, one limitation of using MTB in lab experiments is its relatively short half-life, which may limit its effectiveness in long-term studies.

Future Directions

There are several potential future directions for research on MTB, including investigating its potential as a treatment for neurodegenerative diseases, exploring its effects on behavior and cognition, and optimizing its synthesis method to improve yield and purity. Additionally, further research is needed to fully understand the biochemical and physiological effects of MTB and to identify any potential side effects or limitations of its use.

Synthesis Methods

MTB is synthesized by reacting 2-acetylthiophene with 4-methylpent-2-en-2-ol in the presence of a catalytic amount of p-toluenesulfonic acid. The resulting product is then reacted with benzoyl chloride to obtain MTB. The synthesis method has been optimized to achieve high yields and purity of the final product.

Scientific Research Applications

MTB has been used in scientific research for various purposes, including as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. It has been found to have neuroprotective properties and can inhibit the formation of amyloid-beta, a protein that is associated with the development of Alzheimer's disease. MTB has also been used to study the role of dopamine in the brain and its potential as a therapeutic target for various disorders.

properties

IUPAC Name

N-[2-[(E)-4-methylpent-2-en-2-yl]thiophen-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NOS/c1-12(2)11-13(3)16-15(9-10-20-16)18-17(19)14-7-5-4-6-8-14/h4-12H,1-3H3,(H,18,19)/b13-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHXWAVUOMSCWNJ-ACCUITESSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=C(C)C1=C(C=CS1)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)/C=C(\C)/C1=C(C=CS1)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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